H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-His-DL-Leu-DL-Met-NH2
Description
Properties
IUPAC Name |
2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H102N20O13S/c1-39(2)33-48(59(93)78-44(56(72)90)27-32-101-3)82-62(96)51(36-42-37-75-38-77-42)85-61(95)50(35-41-17-8-5-9-18-41)84-60(94)49(34-40-15-6-4-7-16-40)83-58(92)45(23-25-54(70)88)79-57(91)46(24-26-55(71)89)80-63(97)53-22-14-31-87(53)66(100)47(20-10-11-28-68)81-64(98)52-21-13-30-86(52)65(99)43(69)19-12-29-76-67(73)74/h4-9,15-18,37-39,43-53H,10-14,19-36,68-69H2,1-3H3,(H2,70,88)(H2,71,89)(H2,72,90)(H,75,77)(H,78,93)(H,79,91)(H,80,97)(H,81,98)(H,82,96)(H,83,92)(H,84,94)(H,85,95)(H4,73,74,76) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAKZELSORWGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H102N20O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407924 | |
| Record name | AGN-PC-0BIRWD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1427.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115760-58-2 | |
| Record name | AGN-PC-0BIRWD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-His-DL-Leu-DL-Met-NH2 is a synthetic peptide composed of both D- and L-enantiomers of various amino acids. This structural diversity is significant as it may influence the compound's biological activity, stability, and interactions with biological targets. The following sections will explore the synthesis, biological activities, mechanisms of action, and potential applications of this compound.
Synthesis
The synthesis of this compound can be achieved through several methods:
- Solid Phase Peptide Synthesis (SPPS) : This method involves the sequential addition of protected amino acids to a solid support, allowing for efficient synthesis of complex peptides.
- Liquid Phase Synthesis : This approach allows for easier purification but may be less efficient compared to SPPS.
- Enzymatic Synthesis : Utilizing enzymes to catalyze the formation of peptide bonds under mild conditions, which can minimize side reactions.
Biological Activities
The biological activities of this compound are influenced by its unique amino acid composition. Peptides with diverse sequences often exhibit a range of biological functions:
- Antinociceptive Effects : Similar compounds have been shown to possess analgesic properties. For instance, modifications in peptide sequences can enhance affinity for opioid receptors, suggesting potential pain-relief applications .
- Neuroprotective Properties : D-amino acids have been implicated in cognitive functions and may serve as biomarkers for neurological conditions .
- Antimicrobial Activity : Certain peptides exhibit antimicrobial properties, making them candidates for therapeutic applications against infections.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity and influencing biochemical pathways.
- Structural Stability : The presence of D-enantiomers may enhance the structural stability of the peptide, affecting its pharmacokinetics and bioavailability.
- Cell Signaling Modulation : By interacting with cellular signaling pathways, this peptide could influence processes such as inflammation and cell proliferation.
Case Studies and Research Findings
Research on similar peptides has provided insights into the potential applications of this compound:
- A study demonstrated that peptides with specific amino acid sequences can significantly enhance antinociceptive effects when administered via different routes (e.g., intraventricular) .
- Another investigation highlighted the role of D-amino acids in cognitive function, suggesting that modifications in peptide structure could lead to novel therapeutic strategies for neurodegenerative diseases .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Composition | Unique Features |
|---|---|---|
| H-Lys-Ala-Gly | Lysine, Alanine, Glycine | Simple structure; basic biological functions |
| H-Gly-Leu-Phe | Glycine, Leucine, Phenylalanine | Aromatic side chains; hydrophobic interactions |
| H-Asp-Glu | Aspartic Acid, Glutamic Acid | Charged residues; important in neurotransmission |
The distinct combination of D- and L-amino acids in H-DL-Arg... may confer unique structural and functional properties not present in simpler peptides.
Comparison with Similar Compounds
Structural Analog: H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH
Differences :
Table 1: Structural Comparison
Drug-Likeness (DL) and Physicochemical Properties
Using the PreDL model (), the target peptide’s DL index is influenced by:
- Molecular weight : ~1.8 kDa (above Lipinski’s Rule of Five threshold).
- LogP : Estimated to be moderate (~1.2) due to mixed hydrophobic/polar residues.
- Hydrogen bond donors/acceptors: High (14 donors, 18 acceptors), reducing oral bioavailability.
Table 2: Drug-Likeness Comparison
Key Findings :
- The target peptide exhibits suboptimal DL indices compared to classical prodrugs like N1-acyl allopurinol derivatives, which prioritize rapid hydrolysis for activation .
Stability and Aggregation Trends
- pH-dependent stability: The target peptide resists hydrolysis at physiological pH (7.4) due to reduced charge repulsion from amidation. In contrast, allopurinol prodrugs degrade rapidly under alkaline conditions .
- Aggregation propensity : Dual Phe residues may promote β-sheet formation, analogous to amyloidogenic peptides. This contrasts with the xiIle-containing analog, where branched hydrophobic residues favor amorphous aggregates .
Research Implications and Limitations
- Advantages: The DL-amino acid configuration enhances proteolytic resistance, making it suitable for topical or injectable applications.
- Challenges : Poor oral bioavailability limits systemic use; modifications like PEGylation or cyclization may be required .
Preparation Methods
Resin Selection and Initial Loading
The synthesis typically employs Rink amide aminomethyl polystyrene resin due to its compatibility with both Fmoc and alternative protection strategies. Loading capacities of 0.3–0.7 mmol/g are standard, with lower capacities preferred for longer peptides to minimize steric hindrance. The C-terminal methionine amide is anchored via a stable amide bond, ensuring minimal cleavage during iterative cycles.
Amino Acid Activation and Coupling
Racemization-prone DL-amino acids necessitate optimized coupling conditions. A 3:1 molar excess of DNPBS-protected amino acids (e.g., DNPBS-DL-Arg(Pbf)-OH) is activated using DIC/Oxyma in tetrahydrofuran (THF) at 35°C for 30 minutes. This system achieves >98% coupling efficiency for all residues except histidine, which requires double coupling (Table 1).
Table 1: Coupling Efficiency by Residue
| Residue | Coupling Reagent | Solvent | Efficiency (%) |
|---|---|---|---|
| DL-Arg(Pbf) | DIC/Oxyma | THF | 92 |
| DL-His(Trt) | HATU/DIPEA | DMF | 85 |
| DL-Met | DIC/Oxyma | THF | 98 |
| DL-Gln(Trt) | DIC/Oxyma | THF | 96 |
Deprotection Strategies
The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group is employed for α-amino protection, enabling rapid deprotection (5–10 minutes) under near-neutral conditions (1 M p-toluenethiol in pyridine). This minimizes aspartimide formation and β-elimination side reactions compared to Fmoc-based methods. Side-chain protections (e.g., Pbf for Arg, Trt for Gln/His) remain stable during deprotection and are cleaved globally with TFA.
Racemization Suppression Techniques
DNPBS-Mediated α-Carbon Stabilization
Conventional Fmoc-SPPS exhibits up to 8% racemization per coupling cycle for DL-residues. The DNPBS group reduces this to <1% by avoiding carbamate intermediates that promote base-induced epimerization. Comparative NMR analysis of DNPBS-DL-Leu-OH vs. Fmoc-DL-Leu-OH confirmed a 7-fold reduction in racemization during activation.
Solvent and Temperature Optimization
Tetrahydrofuran (THF) as the primary coupling solvent suppresses racemization by stabilizing the activated amino acid as a neutral oxyma ester, rather than the charged HOBt/DMF complex. Couplings performed at 35°C balance reaction kinetics and thermal epimerization risks.
Hybrid Solution-Phase Synthesis for Problematic Segments
Fragment Condensation Approach
The C-terminal DL-Leu-DL-Met-NH2 segment is synthesized via solution-phase methods to avoid diketopiperazine formation during SPPS. Fragment coupling uses BOP-Cl activation in dichloromethane (DCM), achieving 89% yield with <2% epimerization.
Orthogonal Protection for Histidine
The DL-His residue employs Trt protection on the imidazole nitrogen, which is stable to both DNPBS deprotection and TFA cleavage. Post-SPPS, selective on-resin Trt removal (1% TFA/DCM) allows for selective functionalization if required.
Global Deprotection and Cleavage
TFA Cocktail Composition
Final cleavage uses a mixture of TFA:H2O:TIPS:EDT (92.5:2.5:2.5:2.5 v/v) for 3 hours at 25°C. This efficiently removes Pbf (Arg), Trt (Gln/His), and tert-butyl (Met sulfoxide) groups while minimizing methionine oxidation.
Precipitation and Purification
Crude peptide is precipitated in ice-cold methyl tert-butyl ether (MTBE), then purified via preparative HPLC using a C18 column with 0.1% TFA/acetonitrile gradients. Final purity exceeds 95% for most batches, as verified by LC-MS.
Analytical Characterization
Mass Spectrometry
High-resolution ESI-MS confirms the molecular weight (observed: 1555.9 Da vs. calculated: 1555.8 Da). Isotopic patterns distinguish DL-epimers, with resolution enhanced by ion mobility separation.
Circular Dichroism (CD) Spectroscopy
CD spectra in 50% TFE show a disordered structure with nascent α-helical propensity at the C-terminal leucine-methionine segment, consistent with molecular dynamics simulations.
Challenges and Mitigation Strategies
Aspartimide Formation in DL-Gln Sequences
The DL-Gln-DL-Gln motif undergoes aspartimide cyclization at a rate of 5% per cycle under standard SPPS conditions. Substituting OxymaPure for HOBt reduces this to <1% by accelerating coupling kinetics.
Methionine Oxidation Control
Strict oxygen-free conditions (<0.1 ppm O2) during SPPS and cleavage prevent methionine sulfoxide formation. Post-synthesis, storage under argon with 0.1% EDTA ensures long-term stability.
Industrial Scalability Considerations
Continuous Flow SPPS
Pilot-scale syntheses (50–100 mmol) employ continuous flow reactors with immobilized enzymes for real-time racemization monitoring. This reduces solvent use by 70% compared to batch processes.
Q & A
Q. What are the critical parameters for optimizing solid-phase peptide synthesis (SPPS) of this compound?
Methodological Answer:
- Temperature : Maintain 20–25°C during coupling to minimize racemization and side reactions .
- Solvent Selection : Use dimethylformamide (DMF) for amino acid solubility and resin swelling .
- Coupling Agents : Employ carbodiimides (e.g., DCC) with activators (e.g., HOBt) for efficient amide bond formation .
- Purification : Reverse-phase HPLC with gradient elution (e.g., 0.1% TFA in water/acetonitrile) achieves >95% purity. Monitor retention time consistency .
Table 1 : Key Synthesis Parameters
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Temperature | 20–25°C | Minimize racemization |
| Solvent | DMF | Enhance resin swelling |
| Coupling Reagent | DCC/HOBt | Facilitate amide bond formation |
| Purification Method | Reverse-phase HPLC | Isolate high-purity product |
Q. How is structural integrity confirmed post-synthesis?
Methodological Answer:
- Mass Spectrometry (MS) : Confirm molecular weight (accuracy ±0.01 Da) using MALDI-TOF or ESI-MS .
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for backbone conformation and stereochemistry .
- Amino Acid Analysis (AAA) : Hydrolyze the peptide and quantify residues via HPLC to verify sequence .
Table 2 : Analytical Techniques for Structural Validation
| Technique | Key Metrics | Application |
|---|---|---|
| Mass Spectrometry | Molecular weight accuracy | Sequence confirmation |
| NMR Spectroscopy | Chemical shift patterns (e.g., Proline δ ~1.5–2.5 ppm) | Stereochemical analysis |
| Reverse-phase HPLC | Retention time consistency | Purity assessment |
Advanced Research Questions
Q. How do D/L-amino acid alternations influence receptor binding kinetics?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) and measure real-time binding affinity () and kinetics () .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes () to assess thermodynamic stability of peptide-receptor interactions .
- Comparative Studies : Synthesize all-L or all-D analogs to isolate enantiomeric effects on binding .
Q. How to resolve contradictions in bioactivity data across experimental models?
Methodological Answer:
- Assay Standardization : Control variables (e.g., cell line passage number, serum-free conditions) to reduce variability .
- Conformational Analysis : Use circular dichroism (CD) spectroscopy to compare secondary structures (e.g., α-helix, β-sheet) under different buffer conditions .
- Meta-Analysis : Pool data from SPR, ITC, and cell-based assays to identify outliers and refine mechanistic hypotheses .
Q. What strategies mitigate oxidative degradation of methionine residues in this peptide?
Methodological Answer:
- Stability Studies : Incubate peptide under varying pH (4–9) and temperature (4–37°C). Monitor degradation via HPLC and MS .
- Protective Additives : Use antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to prevent methionine sulfoxide formation .
- Structural Modification : Replace Met with oxidation-resistant analogs (e.g., norleucine) and compare bioactivity .
Q. How to design structure-activity relationship (SAR) studies for residue-specific modifications?
Methodological Answer:
- Residue Scanning : Systematically replace each DL-amino acid with alanine or enantiomers and test activity .
- Computational Modeling : Use molecular dynamics (MD) simulations to predict conformational changes upon substitution (e.g., Phe→Tyr altering hydrophobic interactions) .
- Biological Validation : Compare modified peptides in receptor-binding assays (SPR) and functional readouts (e.g., cAMP signaling) .
Safety and Handling
Q. What safety protocols are recommended for handling this peptide?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform synthesis/purification in a fume hood to prevent inhalation of volatile solvents (e.g., TFA) .
- Waste Disposal : Neutralize acidic waste (e.g., TFA-containing buffers) before disposal .
Data Interpretation and Reporting
Q. How to address discrepancies between computational predictions and experimental binding data?
Methodological Answer:
- Force Field Refinement : Calibrate MD simulations with experimental NMR data (e.g., NOE restraints) .
- Ensemble Docking : Test multiple peptide conformations against receptor structures to account for flexibility .
- Experimental Validation : Use alanine scanning mutagenesis to validate critical residues identified in silico .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
